molecular formula C24H24N2 B12954502 2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine

2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine

Cat. No.: B12954502
M. Wt: 340.5 g/mol
InChI Key: ZGUKITYBGKOOIO-UHFFFAOYSA-N
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Description

2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine is an organic compound belonging to the binaphthalene family This compound is characterized by the presence of two ethyl groups and two amine groups attached to the binaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with 1,1’-binaphthalene as the core structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert any carbonyl groups back to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of coordination complexes with metals, which are crucial in catalysis. The compound’s structure allows it to participate in various chemical pathways, including electron transfer and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine: Similar structure but with methyl groups instead of ethyl groups.

    2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of amine groups.

Uniqueness

2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine is unique due to the presence of both ethyl and amine groups, which provide distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C24H24N2

Molecular Weight

340.5 g/mol

IUPAC Name

4-(4-amino-2-ethylnaphthalen-1-yl)-3-ethylnaphthalen-1-amine

InChI

InChI=1S/C24H24N2/c1-3-15-13-21(25)17-9-5-7-11-19(17)23(15)24-16(4-2)14-22(26)18-10-6-8-12-20(18)24/h5-14H,3-4,25-26H2,1-2H3

InChI Key

ZGUKITYBGKOOIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2C(=C1)N)C3=C(C=C(C4=CC=CC=C43)N)CC

Origin of Product

United States

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